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For Immediate Release

This technical guide provides an in-depth analysis of the in vitro efficacy of CBT-1 (also known

as Tetrandrine and NSC-77037), a potent inhibitor of ABCB1 (P-glycoprotein) and ABCC1

multidrug resistance transporters. The following sections detail the quantitative data from key

studies, comprehensive experimental protocols, and visualizations of the underlying

mechanisms, intended for researchers, scientists, and professionals in drug development.

Quantitative Efficacy of CBT-1 in Reversing
Multidrug Resistance
CBT-1 has demonstrated significant efficacy in reversing multidrug resistance (MDR) across a

variety of cancer cell lines. Its primary mechanism is the inhibition of ATP-binding cassette

(ABC) transporters, particularly ABCB1 and ABCC1, which are responsible for effluxing

chemotherapeutic agents from cancer cells.

Cytotoxicity of CBT-1 (Tetrandrine)
Before assessing its efficacy in reversing drug resistance, the intrinsic cytotoxicity of CBT-1
was evaluated in both parental (sensitive) and drug-resistant cancer cell lines. The half-

maximal inhibitory concentrations (IC50) were found to be similar across sensitive and resistant

pairs, indicating that CBT-1's cytotoxic effects are independent of ABCB1 expression levels.[1]
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Cell Line Pair
Sensitive Cell Line IC50
(µM)

Resistant Cell Line IC50
(µM)

SW620 & SW620/Ad300 ~10 ~10

KB-3-1 & KB-C2 ~8 ~8

HEK293/pcDNA3.1 &

HEK293/ABCB1
~12 ~12

Table 1: Cytotoxicity (IC50) of

Tetrandrine in various paired

cancer cell lines. Data

extracted from Liao et al.,

2019.[1]

Reversal of Chemotherapeutic Drug Resistance
CBT-1, at non-toxic concentrations, significantly sensitizes MDR cancer cells to various

chemotherapeutic agents. The tables below summarize the IC50 values of different drugs in

the presence and absence of CBT-1, and the calculated fold reversal (FR), which indicates the

factor by which CBT-1 restores drug sensitivity.

Table 2.1: Reversal of Doxorubicin Resistance

Cell Line
Doxorubicin
IC50 (nM)

Doxorubicin +
1µM
Tetrandrine
IC50 (nM)

Doxorubicin +
3µM
Tetrandrine
IC50 (nM)

Fold Reversal
(at 3µM)

SW620/Ad300 20,000 1,000 200 100

KB-C2 15,000 800 150 100

HEK293/ABCB1 12,000 900 300 40

Data extracted

from Liao et al.,

2019.[1]
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Table 2.2: Reversal of Paclitaxel Resistance

Cell Line
Paclitaxel IC50
(nM)

Paclitaxel +
1µM
Tetrandrine
IC50 (nM)

Paclitaxel +
3µM
Tetrandrine
IC50 (nM)

Fold Reversal
(at 3µM)

SW620/Ad300 3,000 200 50 60

KB-C2 2,500 150 40 62.5

HEK293/ABCB1 2,000 250 80 25

Data extracted

from Liao et al.,

2019.[1]

Table 2.3: Reversal of Vincristine Resistance

Cell Line
Vincristine
IC50 (nM)

Vincristine +
1µM
Tetrandrine
IC50 (nM)

Vincristine +
3µM
Tetrandrine
IC50 (nM)

Fold Reversal
(at 3µM)

SW620/Ad300 1,500 800 500 3

KB-C2 1,200 100 30 40

HEK293/ABCB1 1,000 150 50 20

Data extracted

from Liao et al.,

2019.[1]

Studies on osteosarcoma (OS) cell lines also confirm CBT-1's ability to overcome resistance to

doxorubicin and other second-line treatments like taxotere, etoposide, and vinorelbine.[2]

Experimental Protocols
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This section details the methodologies for key in vitro experiments used to evaluate the efficacy

of CBT-1.

Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of CBT-1 and the reversal of drug resistance.

Cell Seeding: Cancer cells (both sensitive and resistant) are seeded into 96-well plates at a

density of approximately 5,000-10,000 cells per well and allowed to attach overnight.

Drug Treatment: Cells are treated with varying concentrations of the chemotherapeutic agent

(e.g., doxorubicin, paclitaxel) in the presence or absence of a non-toxic concentration of

CBT-1 (e.g., 1 µM or 3 µM). Control wells receive the vehicle.

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere

with 5% CO2.

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Reading: The absorbance is measured at a wavelength of 490 nm or 570 nm

using a microplate reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability

against the drug concentration. Fold reversal is calculated as the IC50 of the

chemotherapeutic agent alone divided by the IC50 of the chemotherapeutic agent in the

presence of CBT-1.[1]

ABCB1 ATPase Activity Assay
This assay measures the effect of CBT-1 on the ATP hydrolysis activity of the ABCB1

transporter.

Membrane Preparation: ABCB1-overexpressing cell membranes are prepared and purified.
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Assay Reaction: The membranes are incubated with varying concentrations of CBT-1 in an

assay buffer containing ATP.

Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is

measured using a colorimetric method (e.g., using malachite green).

Data Analysis: The ATPase activity is plotted against the CBT-1 concentration to determine

the stimulatory or inhibitory effects. Studies have shown that tetrandrine stimulates ABCB1

ATPase activity in a concentration-dependent manner.[1]

Rhodamine 123 Efflux Assay
This assay assesses the ability of CBT-1 to inhibit the efflux function of ABCB1 using the

fluorescent substrate rhodamine 123.

Cell Loading: ABCB1-overexpressing cells are incubated with rhodamine 123 in the

presence or absence of CBT-1 for a specified time (e.g., 60 minutes) to allow for substrate

accumulation.

Efflux Period: The cells are then washed and incubated in a fresh, rhodamine 123-free

medium, with or without CBT-1, for another period to allow for efflux.

Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured

using a flow cytometer or a fluorescence microscope.

Data Analysis: A decrease in the efflux of rhodamine 123 (i.e., higher intracellular

fluorescence) in the presence of CBT-1 indicates inhibition of the ABCB1 transporter.

Western Blotting for ABCB1 Expression
This technique is used to determine the effect of CBT-1 on the protein expression levels of

ABCB1.

Cell Lysis: Cells treated with CBT-1 for various time points (e.g., 0, 24, 48, 72 hours) are

lysed to extract total protein.

Protein Quantification: The protein concentration in the lysates is determined using a

standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for ABCB1, followed by a horseradish peroxidase (HRP)-conjugated secondary

antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Data Analysis: The intensity of the bands is quantified and normalized to a loading control

(e.g., β-actin or GAPDH) to determine changes in ABCB1 expression. Some studies suggest

that tetrandrine can downregulate ABCB1 protein expression without affecting its mRNA

levels.[1]

Visualizing the Mechanism of Action
The in vitro efficacy of CBT-1 is primarily attributed to its direct interaction with and inhibition of

the ABCB1 transporter. The following diagrams illustrate this mechanism and the experimental

workflow for its evaluation.
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In Vitro Efficacy Evaluation Workflow
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CBT-1

ABCB1/ABCC1 Inhibition

Increased Intracellular
Drug Concentration

Re-sensitization to
Chemotherapy

Increased Apoptosis
of Cancer Cells

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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